(3R)-3-Amino-3-cyclopropylpropan-1-ol;hydrochloride
Description
(3R)-3-Amino-3-cyclopropylpropan-1-ol hydrochloride (CAS: 1038393-51-9) is a chiral amino alcohol hydrochloride salt with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . Its structure features a cyclopropyl group attached to the β-carbon of a propanolamine backbone, with the (3R)-configuration conferring stereochemical specificity. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and chemical research applications. It is commercially available for drug discovery and material science, with pricing ranging from €263.00 (250 mg) to €2,646.00 (500 mg) .
Properties
IUPAC Name |
(3R)-3-amino-3-cyclopropylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6(3-4-8)5-1-2-5;/h5-6,8H,1-4,7H2;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPWXCKPADPLGU-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](CCO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-cyclopropylpropan-1-ol;hydrochloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amino group. One common method involves the reaction of cyclopropylcarbinol with ammonia under specific conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-Amino-3-cyclopropylpropan-1-ol;hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-cyclopropylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.
Scientific Research Applications
(3R)-3-Amino-3-cyclopropylpropan-1-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-cyclopropylpropan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act by binding to specific sites on these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Amino Alcohol Hydrochlorides
The following table compares (3R)-3-Amino-3-cyclopropylpropan-1-ol hydrochloride with key structural analogs:
Detailed Analysis of Structural and Functional Differences
Cyclopropyl vs. Aromatic Substituents
- (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride replaces the cyclopropyl group with a 4-fluorophenyl ring. In contrast, the cyclopropyl group in the parent compound provides rigidity and metabolic stability due to its strained ring structure .
Heterocyclic Modifications
- The triazole -containing analog (C₆H₁₃ClN₄) introduces a nitrogen-rich heterocycle, enabling hydrogen bonding and metal coordination, which are critical in agrochemicals and antiviral drug design .
- (3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride incorporates a piperidine-sulfonyl motif, broadening its utility in protease inhibition and improving solubility via the sulfonyl group .
Physicochemical and Stability Considerations
- Solubility: While most analogs lack explicit solubility data, Oseltamivir hydrochloride is noted to dissolve in methanol, suggesting polar organic solvents are preferred for such salts .
- Stability : The cyclopropyl group in the parent compound may confer resistance to oxidative metabolism compared to aryl or heteroaryl analogs .
Research Findings and Implications
- Chiral Specificity : The (3R)-configuration of the parent compound is critical for enantioselective interactions in drug-receptor binding, a feature shared with Oseltamivir ’s stereospecific antiviral activity .
- Cost Considerations : The parent compound’s high cost (€2,646.00/500 mg) reflects its niche application in early-stage research, whereas simpler analogs (e.g., 3-Chloro-N,N-dimethylpropan-1-amine) are more cost-effective for bulk synthesis .
Biological Activity
(3R)-3-Amino-3-cyclopropylpropan-1-ol;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. It is characterized by the presence of a cyclopropyl group, which is known to enhance the biological profile of various pharmacologically active compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's IUPAC name is (R)-3-amino-3-cyclopropylpropan-1-ol hydrochloride. Its molecular formula is , with a molecular weight of 152.63 g/mol. The structure includes a cyclopropyl group attached to an amino alcohol, which may influence its interactions with biological targets.
The mechanism of action for (3R)-3-amino-3-cyclopropylpropan-1-ol;hydrochloride is not fully elucidated in the literature. However, compounds with similar structures often act as modulators of various biological pathways, including:
- Neurotransmitter modulation : Potential effects on neurotransmitter systems, particularly in the context of neuropsychiatric disorders.
- Enzyme inhibition : Possible inhibition of specific enzymes involved in metabolic pathways or disease processes.
- Receptor interaction : Potential binding to receptors, influencing signaling pathways relevant to therapeutic effects.
Biological Activities
Research has indicated that compounds featuring cyclopropyl structures exhibit diverse biological activities, including:
Case Studies and Research Findings
A review of available literature reveals several studies that indirectly relate to the biological activity of (3R)-3-amino-3-cyclopropylpropan-1-ol;hydrochloride:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
